N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-5(12)9-8-11-10-7(15-8)6-4-13-2-3-14-6/h4H,2-3H2,1H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGOWXOYGLTRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=COCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328365 | |
| Record name | N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851094-74-1 | |
| Record name | N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the dioxin ring followed by the introduction of the oxadiazole and acetamide groups. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the dioxin ring.
Oxidation and Reduction Reactions: These steps are used to introduce and modify functional groups within the molecule.
Cyclization Reactions: Cyclization reactions are employed to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen atoms to the compound, often resulting in the formation of new functional groups.
Reduction Reactions: Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution Reactions: Substitution reactions occur when one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or additional rings.
Scientific Research Applications
Chemistry: In chemistry, N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.
Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxyphenyl)sulfonyl]acetamide (CAS: Not provided)
- Structural Differences : Replaces the 5,6-dihydro-1,4-dioxin group with a 2,3-dihydro-1,4-benzodioxin ring and introduces a 4-methoxyphenylsulfonyl substituent on the acetamide chain .
- The sulfonyl group increases polarity, likely improving solubility but reducing membrane permeability.
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide Derivatives
- Structural Differences : Feature indolylmethyl or aryl substituents (e.g., chloro, nitro, ethoxy) on the oxadiazole core and sulfanyl linkages .
- Implications : The sulfanyl group and bulky indole substituents enhance steric bulk, which may influence biological activity. For example, Compound 8v (C₂₀H₁₇N₅O₄S, MW: 423 g/mol) showed α-glucosidase inhibition (IC₅₀ = 2.4 µM), suggesting substituent-dependent enzyme interaction .
Benzofuran-Oxadiazole Acetamides
- Example : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Structural Differences : Substitutes dihydrodioxin with benzofuran , a fused aromatic system, and includes a thioether linkage .
- Implications : Benzofuran’s planar structure may enhance π-π stacking in biological targets, as seen in its antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight (211.17 vs. 403–423 g/mol in analogs) may improve bioavailability.
- Solubility data for analogs are sparse, but polar groups (e.g., sulfonyl in ) are expected to enhance aqueous solubility.
Biological Activity
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a 1,3,4-oxadiazole ring and a 1,4-dioxin moiety. This structural composition is significant as it contributes to the compound's reactivity and potential biological effects.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells. Possible mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Modulation : It may bind to receptors and modulate their activity, affecting various signaling pathways.
Further research is needed to identify the exact molecular targets and pathways involved in its action .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- In vitro Studies : The compound has been screened against various cancer cell lines. In one study, derivatives of oxadiazole compounds showed significant cytotoxicity with IC50 values ranging from 0.67 µM to 1.95 µM against prostate and colon cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HEPG2 | 1.18 ± 0.14 |
| Similar Oxadiazole Derivative | PC-3 | 0.67 |
| Similar Oxadiazole Derivative | HCT116 | 0.80 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate that it may inhibit bacterial growth by targeting cell wall synthesis or essential metabolic pathways .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Screening : Research has synthesized various derivatives of oxadiazoles and evaluated their anticancer activities using MTT assays. Notably, some compounds demonstrated superior potency compared to standard treatments like doxorubicin .
- Mechanism-Based Approaches : A review highlighted the importance of understanding the mechanism-based approaches for developing new anticancer drugs based on oxadiazole structures .
- Comparative Studies : Similar compounds were compared for their biological activities. For instance, derivatives with thiadiazole or triazole rings were evaluated alongside this compound to assess differences in efficacy and mechanism .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, and how can purity be maximized?
- Methodology : Synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives or microwave-assisted reactions. Key steps include:
- Cyclocondensation of 5,6-dihydro-1,4-dioxin-2-carbohydrazide with acetamide precursors under reflux (e.g., using DMF or THF as solvents).
- Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 60–80°C, 30–60 minutes) .
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign signals for the dihydrodioxin proton (δ 4.2–4.4 ppm, multiplet) and oxadiazole carbons (C=O at ~165 ppm) .
- IR Spectroscopy : Confirm C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and ether C-O (1200–1250 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns .
Q. What initial biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Enzyme Inhibition : Screen against lipoxygenase (LOX), α-glucosidase, or cholinesterase using spectrophotometric assays (IC50 calculations) .
- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
- Methodology :
- Use 2D NMR (COSY, HSQC) to differentiate dihydrodioxin protons from oxadiazole/acetamide groups .
- Variable Temperature NMR : Resolve dynamic broadening in dihydrodioxin ring protons .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G*) .
Q. What strategies address low yields in oxadiazole ring formation during synthesis?
- Methodology :
- Optimize cyclization catalysts (e.g., POCl3 for dehydrative cyclization vs. CDI for milder conditions) .
- Control moisture levels (anhydrous solvents, inert atmosphere) to prevent hydrolysis of intermediates .
- Screen solvents (e.g., acetonitrile for polar aprotic conditions) and reaction times (TLC monitoring) .
Q. How can the mechanism of action be investigated for observed anticancer activity?
- Methodology :
- Molecular Docking : Simulate binding to targets like tubulin or topoisomerase II using AutoDock Vina .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/9 activity measurements .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .
Q. What computational tools predict structure-activity relationships (SAR) for derivatives?
- Methodology :
- QSAR Modeling : Use descriptors like logP, polar surface area, and HOMO-LUMO gaps (DFT/B3LYP) .
- Pharmacophore Mapping : Identify critical motifs (e.g., oxadiazole as hydrogen-bond acceptor) using Schrödinger .
- ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
